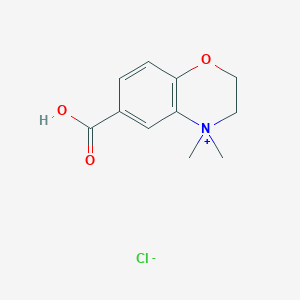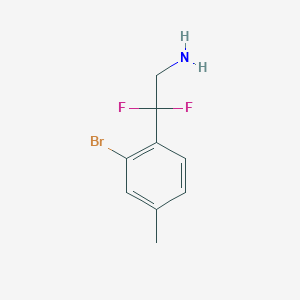
5,5'-(Anthracene-9,10-diyl)diisophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde is an organic compound with the molecular formula C30H18O2 It is characterized by the presence of an anthracene core linked to two isophthalaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde typically involves the reaction of anthracene-9,10-diyl with isophthalaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5,5’-(Anthracene-9,10-diyl)diisophthalic acid.
Reduction: 5,5’-(Anthracene-9,10-diyl)diisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde involves its interaction with specific molecular targets and pathways. For example, its aldehyde groups can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to potential biological effects. Additionally, the anthracene core can participate in π-π stacking interactions, which may influence its behavior in various applications.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-(Anthracene-9,10-diyl)diisophthalic acid
- 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde
Comparison
Compared to similar compounds, 5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde is unique due to the presence of aldehyde groups, which provide additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C30H18O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-[10-(3,5-diformylphenyl)anthracen-9-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C30H18O4/c31-15-19-9-20(16-32)12-23(11-19)29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)24-13-21(17-33)10-22(14-24)18-34/h1-18H |
InChI Key |
ZEHQCPRVQVICME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)C=O)C=O)C5=CC(=CC(=C5)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B13647408.png)





![4-[4-(3-Fluorophenyl)triazol-1-yl]-2-[4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13647448.png)






![(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13647494.png)
